tert-Butyl (3S)-3-[(2-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate
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Overview
Description
1-Piperidinecarboxylic acid, 3-[[(2-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxylic acid group, and a bromophenyl sulfonyl amino group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-[[(2-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- typically involves several steps. One common synthetic route includes the reaction of 3-piperidinecarboxylic acid with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with tert-butyl alcohol to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include bases, acids, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-[[(2-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
When compared to similar compounds, 1-Piperidinecarboxylic acid, 3-[[(2-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- stands out due to its unique combination of functional groups. Similar compounds include:
- 1-[(2-Bromophenyl)sulfonyl]-2-piperidinecarboxylic acid
- 4-[(4-Bromophenyl)sulfonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can lead to different reactivity and applications.
Properties
CAS No. |
1002360-22-6 |
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Molecular Formula |
C16H23BrN2O4S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(2-bromophenyl)sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-6-7-12(11-19)18-24(21,22)14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
NAGMNTWRZGHKHS-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NS(=O)(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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